

A Technical Guide to High-Purity Coumarin-d4 for Research Applications

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Compound of Interest

Compound Name: Coumarin-d4

Cat. No.: B588539

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available high-purity **Coumarin-d4**, a deuterated internal standard essential for accurate quantification in various analytical methodologies. This document details the technical specifications from prominent suppliers, outlines experimental protocols for its use, and illustrates relevant biochemical and procedural pathways.

Commercially Available Sources of High-Purity Coumarin-d4

High-purity **Coumarin-d4** is available from several reputable suppliers of research chemicals and analytical standards. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a source that meets the specific requirements of their experimental setup. Key parameters to consider include chemical purity, isotopic purity (isotopic enrichment), and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of quantitative data for **Coumarin-d4** from various commercial sources.

Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichment	Format
Santa Cruz Biotechnology	sc-210083	185056-83-1	C ₉ H ₂ D ₄ O ₂	150.15	>98%	Not Specified	Solid
MedchemExpress	HY-N0709S	185056-83-1	C ₉ H ₂ D ₄ O ₂	150.17	99.0%	Not Specified	Solid
LGC Standards (TRC)	C755382	185056-83-1	C ₉ H ₂ D ₄ O ₂	150.17	>95% (HPLC)	Not Specified	Neat
Pharmaffiliates	PA PST 003735	185056-83-1	C ₉ H ₂ D ₄ O ₂	150.15	Not Specified	Not Specified	Solid
Immumart	HY-N0709S-1 mg	185056-83-1	C ₉ H ₂ D ₄ O ₂	150.17	99.0%	Not Specified	Solid

Note: The information presented in this table is compiled from publicly available data sheets and is subject to change. Researchers should always consult the latest Certificate of Analysis from the supplier for the most accurate and lot-specific data.

Experimental Protocols

Coumarin-d4 is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses to ensure the accuracy and precision of coumarin quantification in complex matrices. The following are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for the Quantification of Coumarin in Food Matrices

This protocol is adapted from methodologies developed for the analysis of coumarin in various foodstuffs.^{[1][2]}

1. Sample Preparation (Solid-Phase Extraction)

- Homogenization: Homogenize solid food samples (e.g., biscuits, cereals) using a blender or food processor.
- Extraction:
 - Weigh 1-5 g of the homogenized sample into a centrifuge tube.
 - Add a known concentration of **Coumarin-d4** internal standard solution in methanol.
 - Add 20 mL of a methanol/water (80:20, v/v) solution.
 - Vortex for 1 minute and sonicate for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.
 - Elute the analyte and internal standard with 5 mL of acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI
- Multiple Reaction Monitoring (MRM) Transitions:
 - Coumarin: Precursor ion (Q1) m/z 147 -> Product ion (Q3) m/z 91
 - **Coumarin-d4**: Precursor ion (Q1) m/z 151 -> Product ion (Q3) m/z 95

3. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of the coumarin standard to the peak area of the **Coumarin-d4** internal standard against the concentration of the coumarin standard.
- Quantify the amount of coumarin in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

GC-MS Method for the Quantification of Coumarin in Tobacco

This protocol is based on established methods for analyzing coumarin in tobacco products.[3]
[4]

1. Sample Preparation

- Extraction:
 - Weigh 1 g of ground tobacco sample into a glass vial.
 - Add a known amount of **Coumarin-d4** internal standard solution in dichloromethane.
 - Add 10 mL of dichloromethane.
 - Extract using sonication for 30 minutes.
 - Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C

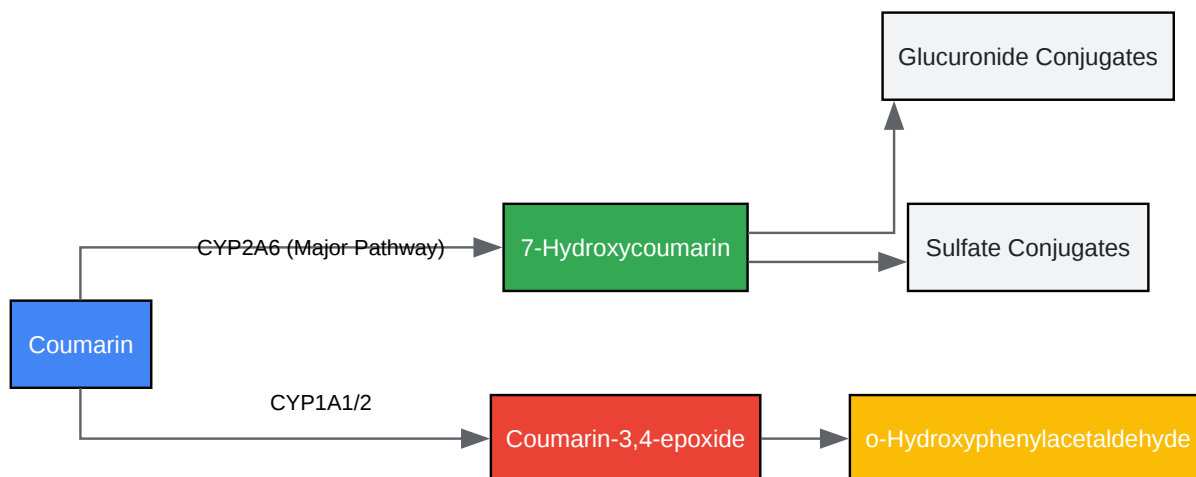
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp 1: 10°C/min to 180°C.
 - Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
- Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Selected Ion Monitoring (SIM) Mode:
 - Coumarin: m/z 146, 118, 90
 - **Coumarin-d4**: m/z 150, 122, 94

3. Data Analysis

- Generate a calibration curve by plotting the ratio of the peak area of the target ion for coumarin to the peak area of the target ion for **Coumarin-d4** against the concentration of the coumarin standard.
- Determine the concentration of coumarin in the tobacco samples from the calibration curve.

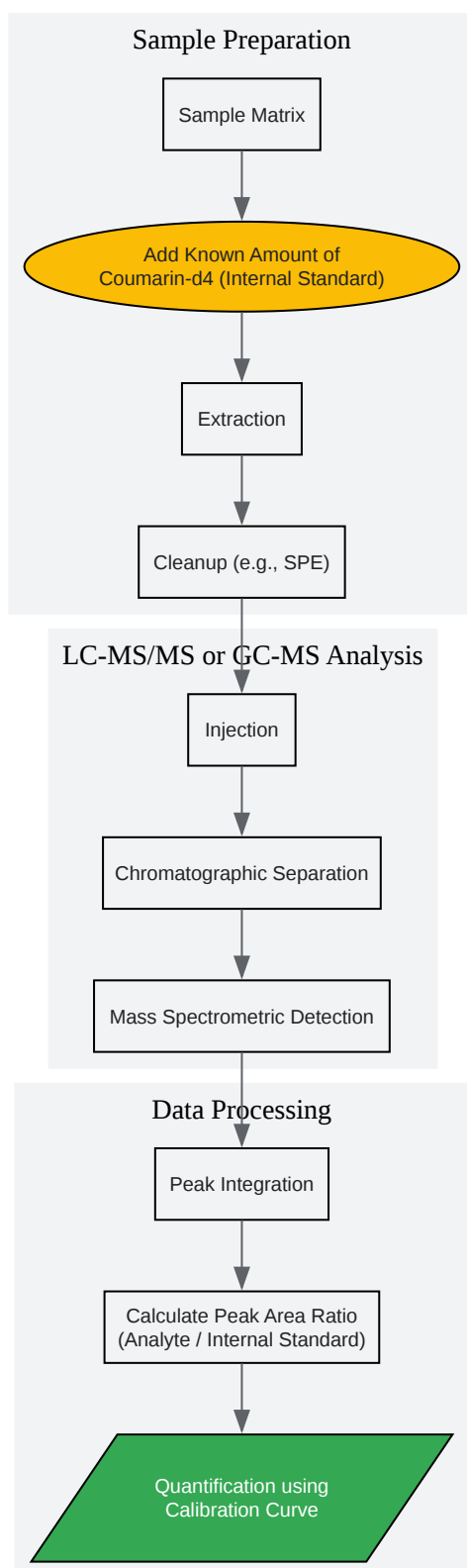
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of **Coumarin-d4**.



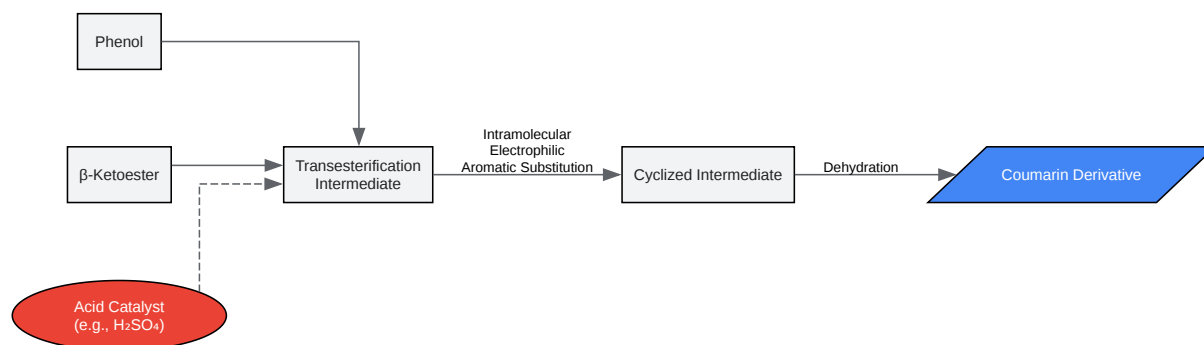
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Caption: Metabolic pathway of coumarin in humans.



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Caption: Experimental workflow for quantification using an internal standard.



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Caption: General mechanism of the Pechmann condensation for coumarin synthesis.

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